molecular formula C12H11NO3 B1593558 methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate CAS No. 2065-28-3

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B1593558
CAS No.: 2065-28-3
M. Wt: 217.22 g/mol
InChI Key: VJCQAWFSNYNJLG-UHFFFAOYSA-N
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Description

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the oxazole ring.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQAWFSNYNJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352492
Record name Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2065-28-3
Record name Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ethanol solution of freshly prepared benzoyl chloride oxime (14.0 g, 90 mmol) (100 mL) was added dropwise, at 5° C. to methyl acetoacetate (11.18 g, 96 mmol) and triethyl amine (13 mL, 103 mmol) in ethanol (50 ml) After stirring for 12 hr at ambient temperature, the solution was diluted with CH2Cl2, washed with 1N HCl. saturated NaHCO3, brine, dried over MgSO4 and evaporated to give amber oil. Flash chromatography (silica) with 10% ethyl acetate in hexanes afforded the title compound (7.56 g, 39% yield) as a white solid: MS m/z MH+218 (100); 1H NMR (CDCl3) δ 2.78 (s, 3H), 3.81 (s, 3H), 7.45–7.55 (m, 3H), 7.65–7.69 (m, 2H).
Quantity
0 (± 1) mol
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[Compound]
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hexanes
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100 mL
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11.18 g
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13 mL
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50 mL
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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